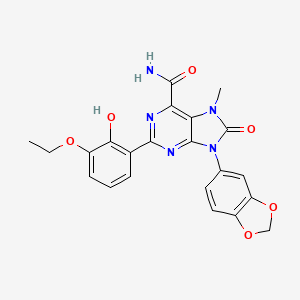

9-(1,3-dioxaindan-5-yl)-2-(3-ethoxy-2-hydroxyphenyl)-7-methyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

CAS No.:

Cat. No.: VC15128795

Molecular Formula: C22H19N5O6

Molecular Weight: 449.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H19N5O6 |

|---|---|

| Molecular Weight | 449.4 g/mol |

| IUPAC Name | 9-(1,3-benzodioxol-5-yl)-2-(3-ethoxy-2-hydroxyphenyl)-7-methyl-8-oxopurine-6-carboxamide |

| Standard InChI | InChI=1S/C22H19N5O6/c1-3-31-14-6-4-5-12(18(14)28)20-24-16(19(23)29)17-21(25-20)27(22(30)26(17)2)11-7-8-13-15(9-11)33-10-32-13/h4-9,28H,3,10H2,1-2H3,(H2,23,29) |

| Standard InChI Key | TXOKEXIYBBFOAN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=CC(=C1O)C2=NC(=C3C(=N2)N(C(=O)N3C)C4=CC5=C(C=C4)OCO5)C(=O)N |

Introduction

9-(1,3-dioxaindan-5-yl)-2-(3-ethoxy-2-hydroxyphenyl)-7-methyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with a molecular formula of C22H19N5O6 and a molecular weight of 449.42 g/mol. It is identified by the CAS number 1358901-59-3 . This compound belongs to the purine class, which is a group of heterocyclic aromatic organic compounds, similar to pyrimidines. Purines are crucial components of DNA and RNA, and their derivatives often have significant biological activities.

Biological Activity and Potential Applications

While specific biological activities of 9-(1,3-dioxaindan-5-yl)-2-(3-ethoxy-2-hydroxyphenyl)-7-methyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide are not detailed in the current literature, compounds with similar structures often exhibit pharmacological properties. These can include antimicrobial, antiviral, or anticancer activities due to their ability to interact with DNA or enzymes involved in nucleic acid metabolism.

Research Findings and Future Directions

Given the limited information available on this specific compound, further research is needed to explore its potential applications. Studies focusing on its synthesis, purification, and biological evaluation would provide valuable insights into its properties and uses. Additionally, computational modeling could help predict its interactions with biological targets, guiding experimental design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume